molecular formula C7H11NOS B1331213 2-[(Furan-2-ylmethyl)amino]ethanethiol CAS No. 62868-01-3

2-[(Furan-2-ylmethyl)amino]ethanethiol

Cat. No.: B1331213
CAS No.: 62868-01-3
M. Wt: 157.24 g/mol
InChI Key: DEJVFXKQHDNVER-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)amino]ethanethiol is an organic compound characterized by the presence of a furan ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Furan-2-ylmethyl)amino]ethanethiol typically involves the reaction of furan-2-ylmethanamine with 2-chloroethanethiol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Furan-2-ylmethanamine+2-chloroethanethiolThis compound\text{Furan-2-ylmethanamine} + \text{2-chloroethanethiol} \rightarrow \text{this compound} Furan-2-ylmethanamine+2-chloroethanethiol→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis. This method enhances the reaction rate and yield by providing uniform heating and reducing reaction times . The use of effective coupling reagents such as DMT/NMM/TsO− or EDC is also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-[(Furan-2-ylmethyl)amino]ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Substituted furans.

Scientific Research Applications

2-[(Furan-2-ylmethyl)amino]ethanethiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Furan-2-ylmethyl)amino]ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

  • Furan-2-ylmethanamine
  • 2-Chloroethanethiol
  • Furan-2-ylmethyl furan-2-carboxylate

Comparison: 2-[(Furan-2-ylmethyl)amino]ethanethiol is unique due to the presence of both a furan ring and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c10-5-3-8-6-7-2-1-4-9-7/h1-2,4,8,10H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJVFXKQHDNVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293458
Record name 2-[(furan-2-ylmethyl)amino]ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62868-01-3
Record name NSC89709
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(furan-2-ylmethyl)amino]ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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